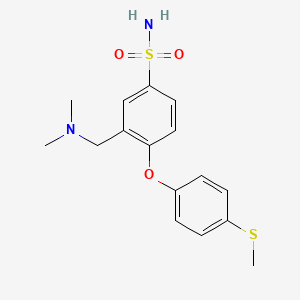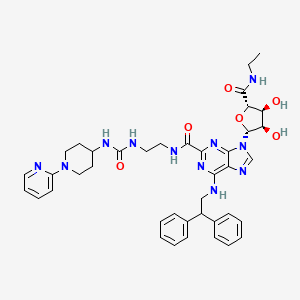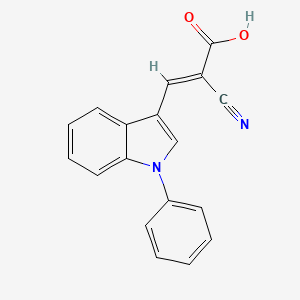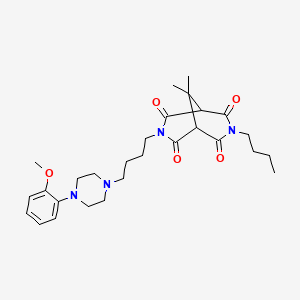
Uniconazole
描述
Uniconazole is a triazole chemical used as a plant growth retardant . It is active on a wide range of plants and acts by inhibiting the production of gibberellins . It is also used for ornamental plant shape control, promoting flower bud differentiation, and multi-flowering .
Synthesis Analysis
Uniconazole, a triazole plant growth regulator, is widely used to regulate plant height and prevent the overgrowth of seedlings . It has been found that the phenylpropanoid biosynthesis pathway is significantly affected by uniconazole . In this pathway, only one member of the portal enzyme gene family, named BrPAL4, was remarkably downregulated, which was related to lignin biosynthesis .Molecular Structure Analysis
Uniconazole is a 1H-1,2,4-Triazole-1-ethanol, β- ((4-chlorophenyl)methylene)-α- (1,1-dimethylethyl)- .Chemical Reactions Analysis
Uniconazole has been found to inhibit the production of gibberellins . It also affects the phenylpropanoid biosynthesis pathway, leading to a decrease in lignin content .Physical And Chemical Properties Analysis
Uniconazole has a low water solubility, is quite volatile, and there is also a slight risk of leaching to groundwater . It can be persistent in both soil and aquatic systems .科学研究应用
Enhancing Photosynthetic Efficiency in Maize
Uniconazole has been found to improve the photosynthetic efficiency of maize, particularly in semiarid regions . It enhances the antioxidant defense mechanism and delays leaf senescence . The application of uniconazole significantly improves the chlorophyll content, soluble protein content, and net photosynthetic rate . It also improves the activities of antioxidant enzymes comprising superoxide dismutase, peroxidase, and catalase, but reduces that of malondialdehyde (MDA) and the accumulation of reactive oxygen species (ROS) during the leaf senescence process .
Reducing Leaf Senescence
Uniconazole significantly reduces leaf senescence in leaves in the bottom layer, while also increasing the middle layer leaf area and decreasing the top layer leaf area . The degradation of photosynthetic pigments was reduced by uniconazole because the enhanced antioxidant activities of enzymes protected plants from harmful ROS .
Improving Tolerance to Water Deficit Stress in Soybean
The application of uniconazole significantly improves the chlorophyll content, photosynthetic rate, and antioxidant system, as well as enhancing the tolerance of water deficit stress in soybean .
Enhancing Storage Quality of Sweetpotato
Uniconazole, as a plant growth regulator, has been extensively applied in sweetpotato to increase tuberous root yield and quality . It is usually used in the production of sweetpotato by foliar spray . The post-harvest storage stage is crucial for forming the quality of the sweetpotato’s tuberous root .
Reducing Decay Rate in Sweetpotato
Compared to the no-use UCZ treatments, the decay rate of sweetpotato was the lowest for any storage time when uniconazole was applied .
Increasing Dry Matter Rate in Sweetpotato
The dry matter rate of sweetpotato was still higher than that of the control during 15–60 days after storage when uniconazole was applied .
安全和危害
属性
IUPAC Name |
(E)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-10,14,20H,1-3H3/b13-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWVFADWVLCOPU-MDWZMJQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=CC1=CC=C(C=C1)Cl)N2C=NC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(/C(=C\C1=CC=C(C=C1)Cl)/N2C=NC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7032505 | |
| Record name | (E)-1-(4-Chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7032505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Uniconazole | |
CAS RN |
83657-22-1 | |
| Record name | Uniconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83657-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uniconazole [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083657221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-1-(4-Chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7032505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-1,2,4-Triazole-1-ethanol, β-[(4-chlorophenyl)methylene]-α-(1,1-dimethylethyl)-, (βE) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.800 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UNICONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4ATA06H50 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does uniconazole exert its growth-regulating effects in plants?
A1: Uniconazole acts as a plant growth retardant by inhibiting gibberellin biosynthesis. [, , ] Gibberellins are plant hormones that play a crucial role in promoting stem elongation. By suppressing gibberellin production, uniconazole leads to shorter internodes, resulting in more compact plants. [, ]
Q2: What are the downstream effects of uniconazole treatment on plant physiology?
A2: Uniconazole treatment has been shown to influence various physiological processes in plants, including:
- Increased chlorophyll content: Uniconazole can enhance chlorophyll concentration in leaves, potentially leading to improved photosynthetic efficiency. [, , ]
- Modified root architecture: Uniconazole application can promote lateral root development and increase root biomass, potentially enhancing nutrient and water uptake. [, ]
- Enhanced stress tolerance: Studies suggest that uniconazole can improve plant tolerance to abiotic stresses, such as drought and salinity, by modulating antioxidant enzyme activities and osmolyte accumulation. [, , , ]
Q3: What is the molecular formula and weight of uniconazole?
A3: The molecular formula of uniconazole is C15H18ClN3O, and its molecular weight is 291.77 g/mol.
Q4: Is there any spectroscopic data available for uniconazole?
A4: While the provided research papers don't delve into detailed spectroscopic data, standard analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routinely employed for the characterization of uniconazole.
Q5: How does the effectiveness of uniconazole vary with different application methods?
A5: The efficacy of uniconazole is influenced by the application method. Research indicates that: * Foliar sprays: Generally effective for height control, but efficacy can be influenced by spray volume and coverage. [, ] * Soil drenches: Can provide longer-lasting growth control compared to foliar sprays. [, ] * Substrate incorporation: Controlled-release formulations incorporated into the growing medium can provide consistent growth regulation over time. [, ]
Q6: Does uniconazole exhibit any catalytic properties in biological systems?
A6: Uniconazole is not known to possess catalytic properties in biological systems. Its primary mode of action is the inhibition of a specific enzyme involved in gibberellin biosynthesis, rather than catalyzing a chemical reaction.
Q7: Have computational methods been used to study uniconazole and its interactions?
A7: The provided research primarily focuses on experimental investigations. While not explicitly discussed, computational chemistry techniques like molecular docking and QSAR modeling could be valuable tools to further investigate the interaction of uniconazole with its target enzyme and explore structure-activity relationships.
Q8: How do structural modifications of uniconazole affect its biological activity?
A8: While specific SAR studies are not presented in the provided research, it is generally understood that alterations to the triazole ring or the side chain of uniconazole can significantly influence its activity and selectivity.
Q9: What are the key considerations for formulating uniconazole for different applications?
A9: Uniconazole formulations need to consider factors like stability, solubility, and release kinetics. Different formulations, such as emulsifiable concentrates, wettable powders, and controlled-release granules, are available to suit specific application methods and requirements. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2s)-5-Amino-2-[(1-Propyl-1h-Imidazol-4-Yl)methyl]pentanoic Acid](/img/structure/B1683374.png)


![(S)-2-{1-[3-(4-chloro-phenyl)-propylcarbamoyl]-cyclopentylmethyl}-4-methoxy-butyric acid](/img/structure/B1683378.png)



![2-[(2R,3S,4S,5R,6S)-2-hydroxy-6-[(1R)-1-[(2S,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-4-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3-methyloxan-2-yl]acetic acid](/img/structure/B1683383.png)
![Methanesulfonamide, N-[4-[1-hydroxy-2-[4-(4-pyridinyl)-1-piperazinyl]ethyl]phenyl]-](/img/structure/B1683384.png)


![5-(4-Methylphenyl)-4-pyrrolidinylthiopheno[2,3-d]pyrimidine](/img/structure/B1683394.png)